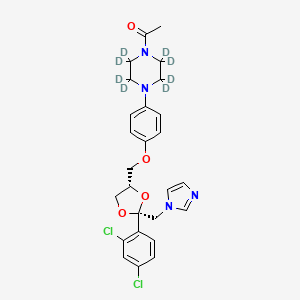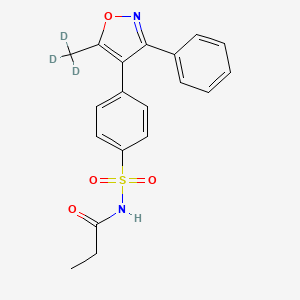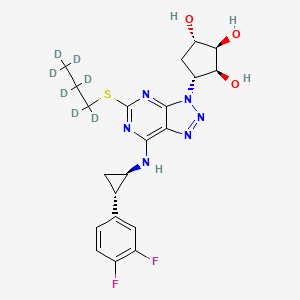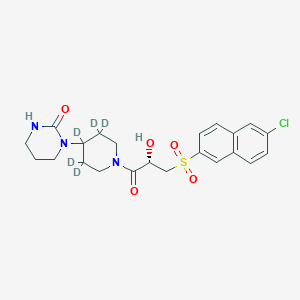
N-Cinnamylglycine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamoylglycine-d7: is a deuterium-labeled derivative of cinnamoylglycine, which is a metabolite of cinnamic acid. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Cinnamoylglycine itself is known for its presence in human urine and its potential role as a biomarker for various metabolic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cinnamoylglycine-d7 typically involves the incorporation of deuterium into the cinnamoylglycine molecule. One common method is the reaction of deuterated cinnamic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Cinnamoylglycine-d7 may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Cinnamoylglycine-d7 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the cinnamoyl group into a carboxyl group.
Reduction: The double bond in the cinnamoyl group can be reduced to form a saturated derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of saturated cinnamoylglycine derivatives.
Substitution: Formation of nitro or halogenated cinnamoylglycine derivatives
Scientific Research Applications
Cinnamoylglycine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of cinnamic acid derivatives.
Biology: Helps in studying the metabolic processes and identifying biomarkers for diseases such as chronic kidney disease and gestational diabetes mellitus
Medicine: Potential use in developing diagnostic tools for metabolic disorders.
Industry: Utilized in the development of advanced analytical techniques, such as mass spectrometry, for the detection and quantification of metabolites
Mechanism of Action
The mechanism by which Cinnamoylglycine-d7 exerts its effects is primarily through its role as a metabolic tracer. The deuterium labeling allows for precise tracking of the compound in biological systems, enabling researchers to study its metabolic pathways and interactions. The molecular targets and pathways involved include various enzymes and transporters that facilitate the metabolism and excretion of cinnamic acid derivatives .
Comparison with Similar Compounds
Cinnamoylglycine: The non-deuterated form of Cinnamoylglycine-d7, used in similar metabolic studies.
Ferulic Acid: Another cinnamic acid derivative with antioxidant properties.
Hippuric Acid: A metabolite of benzoic acid, similar in its role as a urinary biomarker .
Uniqueness: Cinnamoylglycine-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in metabolic studies compared to its non-labeled counterparts. This makes it particularly valuable in research settings where precise quantification and tracking are essential .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[[(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i1D,2D,3D,4D,5D,6D,7D |
InChI Key |
YAADMLWHGMUGQL-UJMUNGNDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)NCC(=O)O)/[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


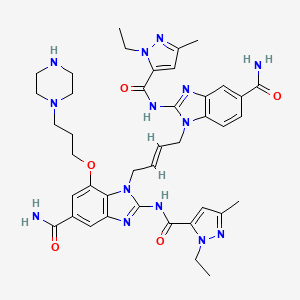
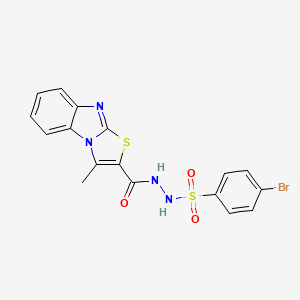
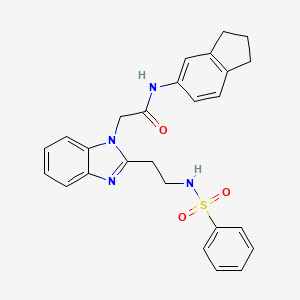
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
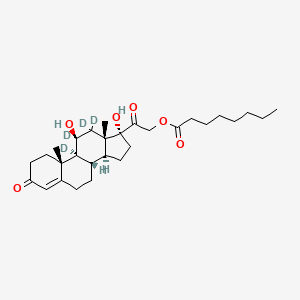
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
